4-Bromo-6-fluoropyrimidine

描述

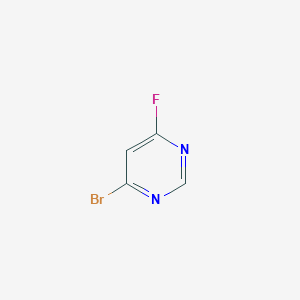

4-Bromo-6-fluoropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 6 are replaced by bromine and fluorine atoms, respectively

作用机制

4-Bromo-6-fluoropyrimidine: primarily targets specific cellular components or enzymes. One of its key targets is thymidylate synthase (TS). Thymidylate synthase is an essential enzyme involved in DNA biosynthesis. By inhibiting TS, this compound disrupts the production of thymidine nucleotides required for DNA replication and repair.

Action Environment

Environmental factors influence this compound’s efficacy and stability:

- Optimal pH affects its solubility and bioavailability. Stability may vary under different temperature conditions. Oxygen availability impacts drug metabolism.

生化分析

Biochemical Properties

It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . It is plausible that 4-Bromo-6-fluoropyrimidine may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Fluoropyrimidines have been associated with cardiotoxicity, including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

5-FU, a pyrimidine analog, inhibits thymidylate synthase, an enzyme involved in DNA replication . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Fluoropyrimidine-related toxicities, including cardiotoxicity, have been reported to vary according to the schedule and route of administration .

Dosage Effects in Animal Models

Studies on fluoropyrimidines have shown that the incidence of cardiotoxicity ranges from 1 to 19 percent, with most series reporting a risk of 8 percent or less .

Metabolic Pathways

The metabolism of 5-FU primarily involves the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism .

Transport and Distribution

It is known that 5-FU is primarily metabolized in the liver, where DPD has its highest concentration .

Subcellular Localization

It is plausible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other fluoropyrimidines .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyrimidine typically involves halogenation reactions. One common method is the direct bromination and fluorination of pyrimidine derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often employing catalysts and specific solvents to enhance reaction efficiency. The use of continuous flow reactors and automated systems can further streamline the production process .

化学反应分析

Types of Reactions: 4-Bromo-6-fluoropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds .

科学研究应用

4-Bromo-6-fluoropyrimidine has a wide range of applications in scientific research:

相似化合物的比较

- 4-Bromo-2-fluoropyridine

- 2-Bromo-6-fluoropyridine

- 4-Fluoropyrimidine

Comparison: 4-Bromo-6-fluoropyrimidine is unique due to the specific positions of the bromine and fluorine atoms on the pyrimidine ring. This unique substitution pattern can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its ability to participate in coupling reactions and increase its potential as a versatile building block in organic synthesis .

生物活性

Introduction

4-Bromo-6-fluoropyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Target Enzymes

The primary mechanism through which this compound exerts its biological effects is through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA biosynthesis. By inhibiting TS, this compound disrupts the synthesis of thymidine nucleotides, which are essential for DNA replication and repair.

Cellular Effects

Fluoropyrimidines, including this compound, have been associated with various cellular effects:

- Anticancer Activity : The compound has shown promise in disrupting cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for treating bacterial infections.

Structure-Activity Relationship

The unique combination of bromine and fluorine substituents in this compound enhances its reactivity and binding affinity to biological targets. This structural feature is critical in determining its efficacy as a therapeutic agent.

Toxicity Profile

While this compound shows significant anticancer potential, it is also associated with toxicity. Common adverse effects reported include:

- Cardiotoxicity : Similar to other fluoropyrimidines, it may lead to cardiovascular complications such as arrhythmias and myocardial infarction.

- Gastrointestinal Toxicity : Patients may experience mucositis and diarrhea, which are common side effects of fluoropyrimidine-based therapies .

Case Studies

- Anticancer Efficacy : In preclinical models, this compound demonstrated enhanced anticancer activity compared to traditional agents like 5-fluorouracil (5-FU). It was effective against various cancer cell lines, including colorectal and breast cancer models .

- Antimicrobial Activity : A study evaluating the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro, indicating its potential as an antimicrobial agent.

Data Tables

属性

IUPAC Name |

4-bromo-6-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOWKUJSOSABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-29-6 | |

| Record name | 4-bromo-6-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。